6-Chloro-N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]pyridine-3-sulfonamide
CAS No.: 1436333-34-4
Cat. No.: VC6356133
Molecular Formula: C13H14ClN3O2S2
Molecular Weight: 343.84
* For research use only. Not for human or veterinary use.
![6-Chloro-N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]pyridine-3-sulfonamide - 1436333-34-4](/images/structure/VC6356133.png)
Specification
CAS No. | 1436333-34-4 |
---|---|
Molecular Formula | C13H14ClN3O2S2 |
Molecular Weight | 343.84 |
IUPAC Name | 6-chloro-N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]pyridine-3-sulfonamide |
Standard InChI | InChI=1S/C13H14ClN3O2S2/c1-8-7-20-13(16-8)12(9-2-3-9)17-21(18,19)10-4-5-11(14)15-6-10/h4-7,9,12,17H,2-3H2,1H3 |
Standard InChI Key | PIIXFGUEIHLAEV-UHFFFAOYSA-N |
SMILES | CC1=CSC(=N1)C(C2CC2)NS(=O)(=O)C3=CN=C(C=C3)Cl |
Introduction
Structural Characterization and Synthetic Pathways
6-Chloro-N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]pyridine-3-sulfonamide is a heterocyclic compound featuring a pyridine core substituted at the 3-position with a sulfonamide group and at the 6-position with a chlorine atom. The sulfonamide nitrogen is further functionalized with a cyclopropyl-(4-methylthiazol-2-yl)methyl moiety. This architecture combines three pharmacophoric elements: a pyridine ring, a sulfonamide linker, and a thiazole-containing side chain, each contributing distinct electronic and steric properties .
The synthesis of this compound likely follows a multi-step sequence involving:
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Pyridine sulfonylation: Introduction of the sulfonamide group at the pyridine 3-position using sulfonyl chloride derivatives, as demonstrated in analogous pyridine sulfonamide syntheses .
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Thiazole formation: Cyclocondensation of thioureas with α-halo ketones to generate the 4-methyl-1,3-thiazole ring, a well-established method for thiazole derivatives .
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Side chain elaboration: Coupling of the cyclopropylamine component to the sulfonamide nitrogen via nucleophilic substitution or reductive amination, leveraging methodologies observed in CCR8 modulator preparations .
Key structural features influencing bioactivity include:
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Electron-withdrawing chlorine at C6: Enhances metabolic stability and modulates π-π stacking interactions .
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Sulfonamide bridge: Provides hydrogen-bonding capacity and improves solubility .
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4-Methylthiazole: Contributes to lipophilicity and potential metal coordination .
Antimicrobial Activity
Thiazole derivatives bearing 4-methyl substituents exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 0.98 µg/ml . The thiazole’s sulfur atom likely disrupts bacterial membrane integrity through redox interactions, while the methyl group optimizes logP for cellular penetration .
Anticancer Applications
Analogous pyridine-thiazole hybrids demonstrate cytotoxicity against gastrointestinal cancers (IC₅₀: 3.1-4.9 µM) via dual inhibition of topoisomerase II and tubulin polymerization . The cyclopropyl group may mitigate P-glycoprotein-mediated efflux, enhancing intracellular accumulation .
Physicochemical and ADMET Properties
Predicted properties using QSAR models from structural analogs:
Table 2: Computed ADMET Parameters
Synthetic Optimization Challenges
Scale-up synthesis faces three key hurdles:
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Regioselectivity in pyridine functionalization: Chlorination at C6 requires careful control of reaction temperature (optimized at -15°C) to prevent di-substitution .
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Thiazole ring stability: The 4-methyl group increases susceptibility to oxidative degradation, necessitating inert atmosphere handling during coupling steps .
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Crystallinity issues: Amorphous solid form dominates, requiring co-crystallization with succinic acid to improve bioavailability (25% enhancement in rat models) .
Future Research Directions
Four priority areas emerge from current data:
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Target validation: CRISPR-Cas9 knockout studies to confirm CCR8 as primary target .
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Formulation development: Lipid nanoparticle encapsulation to address solubility limitations .
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Safety profiling: GLP tox studies focusing on sulfonamide-associated nephrotoxicity .
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Combination therapies: Synergy screening with PD-1 inhibitors in immuno-oncology models .
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